molecular formula C24H29N3O5S B11662143 Ethyl 2-({[2-(cyclohexylamino)-5-nitrophenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[2-(cyclohexylamino)-5-nitrophenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11662143
M. Wt: 471.6 g/mol
InChI Key: TXGTXDCUEGBYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-(CYCLOHEXYLAMINO)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a cyclohexylamino group, a nitrobenzamido group, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(CYCLOHEXYLAMINO)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the benzothiophene core. The key steps include:

    Formation of the Benzothiophene Core: This is typically achieved through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Nitrobenzamido Group:

    Addition of the Cyclohexylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(CYCLOHEXYLAMINO)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzothiophene core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiophene core.

Scientific Research Applications

ETHYL 2-[2-(CYCLOHEXYLAMINO)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(CYCLOHEXYLAMINO)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

ETHYL 2-[2-(CYCLOHEXYLAMINO)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:

    ETHYL 2-(CYCLOHEXYLAMINO)-2-OXOACETATE: This compound shares a similar cyclohexylamino group but differs in its core structure and functional groups.

    N-ETHYLPENTYLONE: A synthetic cathinone with a different core structure but similar amine functionality.

    CYCLOHEXYLAMINE: A simpler compound with a cyclohexylamino group, used as an intermediate in organic synthesis.

The uniqueness of ETHYL 2-[2-(CYCLOHEXYLAMINO)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H29N3O5S

Molecular Weight

471.6 g/mol

IUPAC Name

ethyl 2-[[2-(cyclohexylamino)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H29N3O5S/c1-2-32-24(29)21-17-10-6-7-11-20(17)33-23(21)26-22(28)18-14-16(27(30)31)12-13-19(18)25-15-8-4-3-5-9-15/h12-15,25H,2-11H2,1H3,(H,26,28)

InChI Key

TXGTXDCUEGBYFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])NC4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.